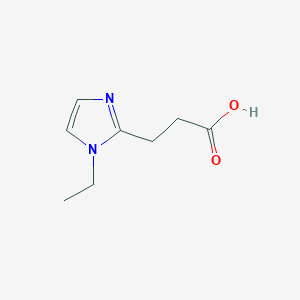

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid

Description

Overview of Heterocyclic Compounds in Organic Synthesis

Heterocyclic compounds represent a vast and diverse class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. ijpsjournal.comnih.gov These non-carbon atoms, known as heteroatoms, are typically nitrogen, oxygen, or sulfur. nih.gov This structural feature imparts distinct physical and chemical properties compared to their all-carbon (carbocyclic) counterparts. nih.gov Heterocyclic compounds are ubiquitous in nature and are fundamental to the life sciences. ijpsjournal.com Their frameworks are found in essential biomolecules, including nucleic acids, the majority of vitamins, biomass such as cellulose, and numerous alkaloids. wikipedia.org

In the realm of organic synthesis, heterocyclic compounds are of paramount importance. researchgate.net They serve as versatile building blocks for constructing more complex molecules and are integral to the pharmaceutical and materials science industries. researchgate.netnih.gov A significant percentage of all known organic compounds are heterocyclic, and it is estimated that over half of all FDA-approved drugs contain a nitrogen-based heterocyclic ring. ijpsjournal.com The unique reactivity and electronic properties of these rings allow for a wide array of chemical transformations, making them a cornerstone of modern medicinal chemistry. nih.govekb.eg

Historical Context and Evolution of Imidazole (B134444) Chemistry

The parent compound of the imidazole family was first reported in 1858 by the German chemist Heinrich Debus. wikipedia.org He synthesized it through the condensation of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), initially naming the compound "glyoxaline". wikipedia.org While various imidazole derivatives had been discovered in the 1840s, Debus's work marked the first synthesis of the core heterocycle. wikipedia.org This original method, though often resulting in low yields, is still utilized for creating certain C-substituted imidazoles. ijpsjournal.comwikipedia.org

Since its discovery, a variety of synthetic routes to the imidazole nucleus have been developed, reflecting the evolution of organic chemistry. These methods are often classified by the bonds formed to construct the ring. wikipedia.org Notable historical syntheses include:

Radiszewski Synthesis: Involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. ijpsjournal.com

Wallach Synthesis: Utilizes phosphorus oxychloride to react with N,N'-disubstituted oxamides, which are then reduced to form 1,2-disubstituted imidazoles. ijpsjournal.com

Van Leusen Imidazole Synthesis: A more modern approach that employs tosylmethyl isocyanide (TosMIC) and an aldimine in a cycloaddition reaction to produce imidazoles. ijpsjournal.comwikipedia.org

The imidazole ring is a fundamental component of many biologically crucial molecules, such as the amino acid histidine and the neurotransmitter histamine, underscoring its long-standing significance in biochemistry and pharmacology. wikipedia.orgekb.eg

Structural Diversity and Functional Group Transformations of Imidazoles

The imidazole ring is a five-membered, planar, aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ekb.egresearchgate.net It is considered an aromatic system due to the presence of a sextet of π-electrons. wikipedia.org This electronic configuration contributes to its stability and unique reactivity. Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The nitrogen at the 3-position is basic, while the proton on the nitrogen at the 1-position is acidic. wikipedia.org

The versatility of the imidazole core allows for extensive structural diversification. Functional groups can be introduced at various positions on the ring, leading to a vast library of derivatives. Key transformations include:

N-Alkylation and N-Acylation: The nitrogen atoms can be readily functionalized through reactions with alkyl halides or acyl chlorides. semanticscholar.org

Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation can occur on the carbon atoms of the ring, although the conditions must be carefully controlled due to the ring's reactivity. semanticscholar.org

Lithiation and Cross-Coupling: Directing groups can be used to achieve selective lithiation, typically at the C-2 position, creating an intermediate that can react with various electrophiles. semanticscholar.org This approach, along with modern cross-coupling reactions like the Suzuki coupling, provides a powerful strategy for synthesizing 1,2-disubstituted imidazoles. semanticscholar.org

Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, further expanding its synthetic utility.

This capacity for diverse functionalization makes imidazole a "privileged structure" in medicinal chemistry, allowing chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activity. ijpsjournal.com

Rationale for Investigating Substituted Imidazole-Propanoic Acid Systems

The investigation of molecules combining an imidazole core with a propanoic acid side chain is driven by several strategic goals in medicinal and synthetic chemistry. The imidazole nucleus itself is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in compounds with a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. ijpsjournal.comnih.gov

Attaching a propanoic acid tail to this bioactive scaffold offers several rational advantages:

Modulation of Physicochemical Properties: The carboxylic acid group is highly polar and ionizable. Its inclusion can significantly alter a molecule's solubility, a key factor in drug formulation and bioavailability. ekb.eg By creating a more water-soluble derivative, researchers can improve a compound's suitability for biological testing and administration. ekb.eg

Prodrug Strategies: The propanoic acid moiety can be used to create prodrugs. For instance, similar structures like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid have been synthesized as mitochondria-targeted prodrugs, where cellular enzymes can process the side chain to release the active antioxidant molecule at a specific site. researchgate.netsemanticscholar.org

Bioisosteric Replacement and Spacing: The propanoic acid linker can act as a flexible spacer, positioning the imidazole ring for optimal interaction with a biological target, such as an enzyme or receptor. It can also serve as a bioisostere for other chemical groups to optimize a molecule's activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Synthetic Handle: The carboxylic acid functional group is a versatile synthetic handle. It can be readily converted into esters, amides, and other functional groups, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. ekb.eg

Research on related 3-(2-alkyl-1H-imidazol-4-yl)-propionic acid derivatives has shown activity against Mycobacterium tuberculosis, further validating the rationale for exploring this structural class in the search for new therapeutic agents. ijpsjournal.comekb.egresearchgate.net

Scope and Objectives of Research on 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid

The specific compound, this compound, represents a distinct chemical entity within the broader class of imidazole derivatives. As a less-studied molecule, research focused on it would be foundational. The primary objectives would center on its synthesis, characterization, and the exploration of its fundamental chemical properties and potential as a building block for more complex systems.

The scope of such research would include:

Synthesis and Purification: Developing and optimizing a regioselective synthetic route to produce this compound with high purity. This would likely involve a multi-step process starting from simpler imidazole precursors, followed by alkylation of the nitrogen and introduction of the propanoic acid side chain at the C-2 position.

Structural Characterization: Unambiguously confirming the molecular structure using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS). Elemental analysis would provide definitive confirmation of its elemental composition.

Investigation of Physicochemical Properties: Quantifying key properties such as its acidity constant (pKa), solubility in various solvents, and stability under different conditions (pH, temperature). These data are crucial for any future application in materials science or medicinal chemistry.

Exploration as a Synthetic Intermediate: Utilizing the compound as a versatile building block. The carboxylic acid and the imidazole ring offer multiple reaction sites for further chemical modification, enabling the synthesis of novel, more complex molecules for various research applications.

Preliminary Biological Screening: Given the wide range of biological activities associated with the imidazole scaffold, a primary objective would be to screen this compound for potential therapeutic properties, such as antimicrobial, antifungal, or anti-inflammatory effects. nih.govresearchgate.net

Research Data Tables

Table 1: Physicochemical Properties of this compound

Note: As this is a less-common compound, many properties are computationally predicted rather than experimentally determined. These values are based on its known structure.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |

| Molecular Weight | 168.19 g/mol | Calculated |

| XLogP3 (Predicted) | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

| IUPAC Name | 3-(1-ethylimidazol-2-yl)propanoic acid | IUPAC Nomenclature |

Table 2: Overview of Selected Imidazole Synthesis Methods

| Synthesis Method | Description | Key Reactants |

| Debus Synthesis | The original synthesis of the imidazole core. | Glyoxal, Formaldehyde, Ammonia |

| Radiszewski Synthesis | A condensation reaction forming the imidazole ring. | 1,2-dicarbonyl, Aldehyde, Ammonia |

| Wallach Synthesis | Forms substituted imidazoles from oxamides. | N,N'-disubstituted oxamide, Phosphorus oxychloride |

| Van Leusen Synthesis | A modern method involving a cycloaddition. | Tosylmethyl isocyanide (TosMIC), Aldimine |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethylimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHVQGXFXRFWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid

Retrosynthetic Analysis of the 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.

Disconnection Strategies Involving the Imidazole (B134444) Ring

The central feature of the target molecule is the 1,2-disubstituted imidazole ring. Key retrosynthetic disconnections can be envisioned by cleaving the bonds forming the heterocyclic core. One common approach is to disconnect the C-N and C=N bonds, which leads back to acyclic precursors.

A primary disconnection strategy for the imidazole ring of this compound involves breaking the N1-C2 and C4-C5 bonds. This approach is based on the well-established Debus-Radziszewski imidazole synthesis, a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of ammonia (B1221849). guidechem.comwikipedia.org In this case, the retrosynthetic pathway would lead to glyoxal (B1671930), a suitable three-carbon aldehyde equivalent for the propanoic acid side chain, ethylamine (B1201723), and ammonia.

Another disconnection can be made at the C2-N3 and N1-C5 bonds. This strategy suggests a cyclization reaction of an N-ethylated aminoamidine derivative with a three-carbon electrophile bearing the propanoic acid moiety or its precursor.

A third approach involves disconnecting the N1-C2 and C2-N3 bonds, which points towards the reaction of an N-ethylated diamine with a suitable two-carbon unit that can be elaborated into the propanoic acid side chain.

| Disconnection Strategy | Precursors | Synthetic Approach |

| N1-C2 and C4-C5 Cleavage | Glyoxal, 3-oxopropanoic acid (or equivalent), Ethylamine, Ammonia | Debus-Radziszewski Synthesis |

| C2-N3 and N1-C5 Cleavage | N-Ethylaminoamidine, Propanoic acid derivative | Cyclization Reaction |

| N1-C2 and C2-N3 Cleavage | N-Ethylethylenediamine, Two-carbon electrophile | Condensation and Cyclization |

Disconnection Strategies Involving the Propanoic Acid Chain

The propanoic acid side chain at the C2 position of the imidazole ring offers several points for retrosynthetic disconnection. A straightforward approach is to disconnect the C2-Cα bond of the propanoic acid moiety. This leads to a 2-methyl-1-ethyl-1H-imidazole intermediate and a two-carbon synthon that can be introduced via various C-C bond-forming reactions.

Alternatively, the entire propanoic acid side chain can be considered as a single building block. This suggests a strategy where a pre-functionalized three-carbon chain is attached to the C2 position of the imidazole ring. For instance, a reaction between a 2-lithio-1-ethyl-1H-imidazole and a suitable three-carbon electrophile, such as a protected β-halopropionate, could form the desired carbon skeleton.

A different strategy involves the functionalization of a precursor molecule. For example, starting with 1-ethyl-1H-imidazole-2-carbaldehyde, a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion bearing an ester group could furnish an α,β-unsaturated ester. Subsequent reduction of the double bond would yield the propanoic acid ester, which can then be hydrolyzed to the final product. guidechem.com

| Disconnection Strategy | Intermediate | Synthetic Approach |

| C2-Cα Bond Cleavage | 2-Methyl-1-ethyl-1H-imidazole | Alkylation or Acylation followed by reduction |

| Full Side Chain Attachment | 1-Ethyl-1H-imidazole | Lithiation followed by reaction with a C3 electrophile |

| Functional Group Transformation | 1-Ethyl-1H-imidazole-2-carbaldehyde | Wittig/HWE reaction followed by reduction and hydrolysis |

Classical and Modern Approaches to Imidazole Ring Formation

The construction of the imidazole nucleus is a cornerstone of heterocyclic chemistry, with several classical and modern methods available that can be adapted for the synthesis of this compound.

Adaptations of the Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a powerful one-pot method for preparing substituted imidazoles. guidechem.comwikipedia.org A plausible adaptation for the synthesis of the target molecule would involve the reaction of glyoxal, a suitable precursor to the propanoic acid side chain such as 3-oxopropanoic acid or its ester, ethylamine, and ammonia. The reaction proceeds through the initial condensation of glyoxal with ammonia to form a diimine, which then reacts with the aldehyde and the primary amine to form the substituted imidazole ring. wikipedia.org The use of ethylamine in place of one equivalent of ammonia directs the formation of the N-ethyl substituted imidazole. wikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Glyoxal | 3-Oxopropanoic acid methyl ester | Ethylamine | Ammonia | Methyl 3-(1-ethyl-1H-imidazol-2-yl)propanoate |

Condensation Reactions for Imidazole Nucleus Construction

Condensation reactions provide a versatile route to the imidazole core. One such approach involves the condensation of an α-dicarbonyl compound with an aldehyde and two equivalents of an amine. For the synthesis of this compound, this could involve the reaction of glyoxal with an appropriate aldehyde that can be converted to the propanoic acid side chain, along with ethylamine and ammonia.

Another strategy employs the condensation of an α-hydroxyketone with an aldehyde and ammonia, followed by oxidation. Alternatively, the reaction of an α-haloketone with an amidine can also yield the imidazole ring. In the context of the target molecule, one could envision the reaction of an N-ethyl-substituted amidine with a 3-halo-2-oxopropanoic acid derivative.

Cyclization Reactions for Five-Membered Heterocycle Formation

The formation of the imidazole ring can also be achieved through various cyclization reactions. A common strategy is the cyclization of a 1,4-dicarbonyl compound or its equivalent with a source of nitrogen.

A potential route to this compound could involve the synthesis of an N-ethylated α-amino ketone or α-amino aldehyde derivative. This intermediate could then be cyclized with a suitable one-carbon synthon, such as formamidine (B1211174) or an orthoformate, to construct the imidazole ring.

Furthermore, the synthesis of a thioimidazole precursor, followed by desulfurization, presents another viable pathway. For instance, the reaction of an N-ethylated thiourea (B124793) with an α-halocarbonyl compound can lead to a 2-thioimidazole derivative. Subsequent oxidative or reductive desulfurization would then yield the desired imidazole. A related approach has been used in the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, where methimazole (B1676384) was reacted with 3-bromopropanoic acid. nih.gov

Strategies for Introducing the N-Ethyl Moiety

A crucial step in the synthesis of the target compound is the introduction of the ethyl group at the N1 position of the imidazole ring. This can be achieved either by alkylating a pre-existing imidazole precursor or by incorporating the ethyl group during the formation of the imidazole ring itself.

Alkylation of Imidazole Precursors

The direct alkylation of an imidazole ring is a common and versatile method for introducing N-substituents. nih.gov This typically involves the reaction of an imidazole derivative with an ethylating agent. The regioselectivity of this reaction, particularly in unsymmetrically substituted imidazoles, is influenced by steric and electronic factors, as well as the reaction conditions. otago.ac.nz

One potential pathway involves the N-alkylation of an imidazole compound already bearing the propanoic acid chain or a precursor ester at the C2 position. For instance, a compound like ethyl 3-(1H-imidazol-2-yl)propanoate could be treated with an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base. The choice of base and solvent is critical to control the regioselectivity and avoid unwanted side reactions. otago.ac.nz

A patent describes a method for N1 site alkylation of imidazole compounds using carbonic esters in the presence of a strong organic tertiary amine catalyst and an aromatic or dipolar aprotic solvent, offering a potentially high-yield and environmentally friendlier alternative to traditional methods that use toxic reagents like dimethyl sulfate. google.com Another approach involves the use of orthoesters as alkyl donors in the presence of an acid, which can lead to the direct synthesis of imidazolium (B1220033) ionic liquids, a related class of compounds. rsc.org

The reaction of imidazole with ethyl bromoacetate (B1195939) or ethyl bromopropionate in the presence of a base like sodium hydride (NaH) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been reported for the synthesis of related N-substituted imidazole esters. researchgate.net This method could be adapted for the N-ethylation of a C2-functionalized imidazole.

One-Pot Synthesis Incorporating the Ethyl Group

One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles. asianpubs.orgresearchgate.net These methods involve the simultaneous reaction of several starting materials to form the final product in a single step, often with high yields and reduced waste.

Methods for Propanoic Acid Chain Functionalization at the C2-Position of Imidazole

Introducing a propanoic acid chain at the C2 position of the imidazole ring is a key challenge. This can be approached through carbon-carbon bond formation reactions or by introducing a functional group that can be later converted to a carboxylic acid.

Carbon-Carbon Bond Formation via Coupling Reactions

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. Palladium-catalyzed C-H activation and arylation/alkylation reactions have been successfully applied to imidazoles. nih.govacs.org A potential strategy would involve the direct C2-alkylation of N-ethylimidazole with a suitable three-carbon synthon. However, controlling the regioselectivity between the C2, C4, and C5 positions can be challenging. nih.gov

Alternatively, a pre-functionalized imidazole, such as 2-bromo-1-ethylimidazole, could be used as a substrate in a cross-coupling reaction. For instance, a Negishi or Suzuki coupling with an organozinc or organoboron reagent containing the propanoate moiety could be employed. The synthesis of 6-substituted 2-bromopyridine (B144113) compounds and their subsequent use in Suzuki, Ullmann, and Sonogashira couplings highlight the versatility of this approach for building complex heterocyclic structures. researchgate.net

Carboxylation and Ester Hydrolysis Techniques

Another strategy involves the introduction of a precursor to the carboxylic acid group, which is then converted in a final step. One such method is the C2-lithiation of N-ethylimidazole using a strong base like n-butyllithium, followed by quenching with a suitable electrophile. To introduce the propanoic acid chain, one could react the C2-lithiated species with a reagent like ethyl 3-bromopropanoate.

Once the ethyl ester of the target compound, ethyl 3-(1-ethyl-1H-imidazol-2-yl)propanoate, is synthesized, the final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, using a base like sodium hydroxide, is often preferred as it is an irreversible reaction and can lead to cleaner products. chemguide.co.uk The resulting sodium salt of the carboxylic acid can then be neutralized with a strong acid to yield the final product. chemguide.co.uk The enzymatic hydrolysis of similar beta-hydroxy esters has also been explored, offering a milder and potentially more selective alternative. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing the target molecule, several green approaches can be considered.

The use of ionic liquids as both solvents and catalysts has gained significant attention. researchgate.netresearchgate.net Imidazolium-based ionic liquids, in particular, have been shown to be effective in various organic transformations, including esterification and the synthesis of imidazole derivatives. rsc.orgfrontiersin.org Their low volatility and potential for recyclability make them attractive alternatives to traditional organic solvents.

Solvent-free reaction conditions, often facilitated by microwave irradiation or ultrasound, can lead to shorter reaction times, higher yields, and reduced waste. asianpubs.orgresearchgate.net These techniques have been successfully applied to the one-pot synthesis of substituted imidazoles.

Solvent-Free or Reduced-Solvent Reaction Conditions

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. For the synthesis of imidazole derivatives, several solvent-free or reduced-solvent techniques have been investigated.

One such approach involves the direct carboxylation of an imidazole derivative. A patented method describes the synthesis of imidazole-4(5)-monocarboxylic acids by reacting an imidazole with carbon dioxide and an alkali metal carbonate at elevated temperatures (140–230 °C) and pressures (2–350 bar). google.com This process can be conducted in the absence of an organic solvent. google.com Adapting this for this compound would likely involve a two-step process: first, the synthesis of 1-ethylimidazole (B1293685), followed by a carboxylation-type reaction at the 2-position and subsequent elaboration to the propanoic acid side chain.

Another solvent-free approach is the use of microwave irradiation in multicomponent reactions. The synthesis of trisubstituted imidazoles has been achieved by condensing a dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, accelerated by microwave heating. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of forming the imidazole core without a solvent.

Solid-state grinding is another environmentally friendly technique that has been successfully applied to the synthesis of various imidazole derivatives, offering advantages such as high yields, simple setup, and mild reaction conditions. researchgate.netasianpubs.org

| Method | Reactants | Conditions | Advantages | Reference |

| Direct Carboxylation | Imidazole, CO₂, Alkali Metal Carbonate | 140–230 °C, 2–350 bar, Solvent-Free | High atom economy, solvent-free | google.com |

| Microwave-Assisted Synthesis | Benzil, Aldehyde, Ammonium Acetate | Microwave, Solvent-Free | Rapid reaction times, high yields | nih.gov |

| Solid-State Grinding | Aromatic Aldehyde, Benzil, Ammonium Acetate, Benzene-1,2-diamine | Room temperature, Grinding | Environmentally friendly, mild conditions | researchgate.netasianpubs.org |

Catalytic Approaches for Enhanced Efficiency

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. For the preparation of this compound, several catalytic strategies can be envisioned.

A promising catalytic route is the direct C-H activation and functionalization of the 1-ethylimidazole ring. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been reported, utilizing a Ni(OTf)₂/dcype catalyst system in a tertiary alcohol solvent. rsc.orgresearchgate.netnagoya-u.ac.jpnih.gov This methodology could potentially be adapted for the introduction of a propanoic acid precursor at the C2 position of 1-ethylimidazole. The use of a catalyst minimizes the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

Copper-catalyzed multicomponent reactions have also proven effective for the synthesis of polysubstituted imidazoles. For instance, a CuI-catalyzed process involving benzoin, an aldehyde, and ammonium acetate in DMSO provides excellent yields of 2,4,5-trisubstituted imidazoles. nih.gov The development of a similar copper-catalyzed system could provide an efficient pathway to the target molecule.

Furthermore, various other catalysts, including erbium triflate and triphenyl(propyl-3-sulfonyl)phosphonium toluene (B28343) sulfonate, have been employed in the synthesis of substituted imidazoles, often in one-pot procedures with high yields. nih.govorganic-chemistry.org

| Catalytic System | Reaction Type | Potential Application | Key Features | Reference |

| Ni(OTf)₂/dcype | C-H Activation/Arylation | Direct functionalization of 1-ethylimidazole | Air-stable nickel(II) precursor, use of tertiary alcohol as solvent | rsc.orgresearchgate.netnagoya-u.ac.jpnih.gov |

| CuI | Multicomponent Reaction | One-pot synthesis of the imidazole core | Excellent yields, short reaction times | nih.gov |

| Erbium Triflate | Multicomponent Reaction | Synthesis of highly substituted imidazoles | High functional group tolerance | organic-chemistry.org |

| Fe₃O₄@SiO₂/BNC | Multicomponent Condensation | Synthesis of tetrasubstituted imidazoles | Reusable catalyst, solvent-free conditions | nih.gov |

Atom Economy Considerations in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the desired product. Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.

When considering the synthesis of this compound, different approaches will have varying degrees of atom economy.

Addition Reactions: A hypothetical direct addition of a propanoic acid synthon to the C2 position of 1-ethylimidazole via a C-H activation/carboxylation sequence would exhibit high atom economy, as all or most of the atoms from the reactants would be incorporated into the final product.

Substitution Reactions: A plausible route analogous to the synthesis of a thio-analogue involves the reaction of a 1-ethyl-1H-imidazole precursor with a molecule like 3-bromopropanoic acid. nih.govresearchgate.net This substitution reaction would have a lower atom economy due to the formation of a stoichiometric byproduct (e.g., HBr or a salt thereof).

Multicomponent Reactions: While often efficient in terms of step economy, the atom economy of multicomponent reactions for imidazole synthesis depends on the specific reactants. For example, the Debus-Radziszewski synthesis, which condenses a glyoxal, an aldehyde, an amine, and ammonia, generates water as a byproduct, thus having less than 100% atom economy. wikipedia.org

The ideal synthetic pathway from an atom economy perspective would be a catalytic addition process.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of intermediates and the final this compound are crucial steps to ensure the required purity for subsequent applications. A combination of standard and advanced techniques is typically employed.

Following the reaction, a common work-up procedure involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layer is then washed with aqueous solutions, such as saturated sodium bicarbonate to remove acidic impurities and brine to reduce the water content, before being dried over an anhydrous salt like magnesium sulfate or sodium sulfate. chemicalbook.com

For the purification of both the final product and its synthetic intermediates, several chromatographic methods are frequently utilized:

Flash Chromatography: This is a widely used technique for the routine purification of organic compounds. For imidazole derivatives, silica (B1680970) gel is a common stationary phase, with a gradient of solvents such as ethyl acetate in hexanes used for elution. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the method of choice. A silica-based column can be used, with the eluting peaks monitored by UV detection. nih.gov

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. This method is particularly effective for removing small amounts of impurities.

The purity of the isolated compounds is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net

| Technique | Application | Description | Reference |

| Extraction and Washing | Initial work-up | Separation of the product from the reaction mixture and removal of water-soluble impurities. | chemicalbook.com |

| Flash Chromatography | Routine purification | Separation of the desired compound from byproducts and unreacted starting materials using a silica gel column. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-purity isolation | Final purification to achieve high levels of purity, often for analytical standards or biological testing. | nih.gov |

| Recrystallization | Purification of solids | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling to remove impurities. |

Reaction Mechanisms and Chemical Transformations of 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution. The substitution pattern is dictated by the electronic effects of the existing substituents, namely the N-ethyl group and the 2-propanoic acid side chain.

Regioselectivity Studies of Substitution Patterns

Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions. The precise location of substitution on 1,2-disubstituted imidazoles is influenced by both electronic and steric factors. The N-ethyl group at position 1 and the propanoic acid group at position 2 direct incoming electrophiles to either the C4 or C5 position.

Studies on analogous 1,2-disubstituted imidazoles indicate that the regioselectivity of electrophilic substitution is highly dependent on the nature of the electrophile and the reaction conditions. For instance, in nitration reactions of 2-methylimidazole, the nitro group is directed to the 4-position due to the electron-donating nature of the methyl group. orgsyn.org Halogenation of 2-substituted imidazoles also shows regioselectivity, with the position of attack influenced by the directing effects of the substituents.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Imidazole Derivatives

| Reaction | Substrate | Reagents and Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Nitration | 2-Methylimidazole | HNO₃/H₂SO₄ in Acetic Anhydride, 0–5°C | 2-Methyl-4-nitroimidazole | orgsyn.org |

This table presents data from analogous compounds to illustrate the expected regioselectivity.

Influence of the N-Ethyl and Propanoic Acid Substituents on Reactivity

The electron-donating N-ethyl group will increase the electron density at the C4 and C5 positions, making them more susceptible to electrophilic attack. The deactivating effect of the 2-propanoic acid group will be most pronounced at the adjacent C5 position. Therefore, it is anticipated that electrophilic substitution will preferentially occur at the C4 position. The interplay of these electronic influences is a key determinant of the chemical reactivity of the imidazole core.

Nucleophilic Reactivity at the Carboxylic Acid Functionality

The propanoic acid side chain of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid offers a versatile site for a range of chemical transformations typical of carboxylic acids.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted to its corresponding esters and amides through established synthetic protocols. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ceon.rs For example, reaction with methanol (B129727) would yield methyl 3-(1-ethyl-1H-imidazol-2-yl)propanoate.

Amidation can be carried out by first activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride, followed by reaction with a primary or secondary amine. rsc.org Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com

Table 2: Representative Esterification and Amidation Reactions of Propanoic Acid Derivatives

| Reaction | Substrate | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Esterification | Propanoic acid | 1-Propanol, H₂SO₄, 65°C | n-Propyl propanoate | ceon.rs |

| Amidation | Carboxylic acids | Amines, DCC, DMAP | Amides | ajchem-a.com |

This table provides examples of general conditions for esterification and amidation of propanoic acids.

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are ineffective. docbrown.info The reduction of this compound with LiAlH₄ would yield 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. For imidazole carboxylic acids, decarboxylation can be influenced by the solvent and the presence of other reagents. For instance, the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid has been shown to yield different products depending on the reaction medium. oup.com While direct decarboxylation of the propanoic acid side chain would be challenging, specific functionalities at the β-position can facilitate this reaction. masterorganicchemistry.com

Transformations Involving the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring, particularly the N3 "pyridine-like" nitrogen, possess a lone pair of electrons and can act as a nucleophile. This allows for transformations such as quaternization and N-oxide formation.

Quaternization involves the alkylation of the N3 nitrogen, forming a positively charged imidazolium (B1220033) salt. This is typically achieved by reacting the imidazole derivative with an alkyl halide. google.com For this compound, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a 1-ethyl-3-alkyl-2-(2-carboxyethyl)imidazolium halide.

N-oxidation can occur at the N3 position, leading to the formation of an imidazole N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides are versatile intermediates in organic synthesis. nih.gov

Table 3: Transformations at the Imidazole Nitrogen

| Reaction | Substrate Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Quaternization | Imidazoline ester | Alkylating agent, anhydrous melt | Quaternized imidazoline | google.com |

This table illustrates general transformations involving the nitrogen atoms of the imidazole ring based on related structures.

Protonation Equilibria and Basicity Studies

The imidazole ring in this compound is amphoteric, capable of acting as both an acid and a base. The basicity is attributed to the sp²-hybridized nitrogen atom at the 3-position, which possesses a lone pair of electrons. The pKa of the conjugate acid of imidazole is approximately 7, making it significantly more basic than pyridine. The presence of an ethyl group at the N-1 position and a propanoic acid group at the C-2 position influences this basicity.

Protonation will occur at the N-3 position to form a stable imidazolium cation. The equilibrium for this protonation is shown below:

The acidity of the carboxylic acid group (pKa typically around 4-5) means that at physiological pH, the compound will likely exist as a zwitterion, with a deprotonated carboxylate group and a protonated imidazole ring.

Table 1: Predicted pKa Values for Functional Groups in this compound (Note: These are estimated values based on general chemical principles, as specific experimental data for this compound is not readily available.)

| Functional Group | Predicted pKa | Effect of Substituents |

| Carboxylic Acid (-COOH) | ~4.5 | The electron-withdrawing imidazole ring may slightly lower this value. |

| Imidazolium ion (N-3-H⁺) | ~6.8 | The electron-donating ethyl group increases basicity, while the electron-withdrawing propanoic acid group decreases it. |

N-Alkylation and N-Acylation Reactions

The N-1 position of the imidazole ring in this compound is already substituted with an ethyl group. Therefore, further N-alkylation or N-acylation would occur at the N-3 position. This reaction would lead to the formation of a quaternary imidazolium salt.

N-acylation of imidazoles typically proceeds readily with acyl chlorides or anhydrides to form N-acylimidazolium intermediates. These intermediates are highly reactive acylating agents themselves and are often used in organic synthesis. For this compound, reaction with an acylating agent would yield an N-acylimidazolium salt, which could be susceptible to further reactions, such as hydrolysis or reaction with other nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Imidazole Moiety

The imidazole ring can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromo or iodo) at one of the carbon atoms of the imidazole ring (C-4 or C-5).

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov To employ this compound in a Suzuki coupling, it would first need to be halogenated at the C-4 or C-5 position. The resulting halo-imidazole derivative could then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. The general catalytic cycle for a Suzuki coupling is well-established and involves oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. This halo-imidazole could then be reacted with various alkenes to introduce new unsaturated side chains. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The intramolecular version of the Heck reaction can also be a powerful tool for the synthesis of fused ring systems. wikipedia.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are also widely used for the formation of C-N and C-O bonds with imidazole derivatives. For instance, copper-catalyzed N-arylation of imidazoles with aryl halides is a common method for synthesizing N-aryl-imidazoles. researchgate.net While the N-1 position of the target molecule is already alkylated, the C-H bonds of the imidazole ring could potentially be activated for direct C-H functionalization using copper catalysts, a topic of ongoing research in heterocyclic chemistry. organic-chemistry.org Copper can also catalyze the carboxylation of terminal alkynes with CO2, a reaction that, while not directly applicable to the saturated propanoic acid side chain, highlights the versatility of copper in activating C-H bonds in related systems. nih.gov

Radical Reactions and Photochemical Transformations

The imidazole ring can undergo radical reactions, often initiated by radical initiators or photochemically. Studies on related imidazole compounds have shown that they can react with radicals, leading to addition or substitution products. For instance, the reaction of imidazoles with hydroxyl radicals has been studied in the context of atmospheric chemistry.

Photochemical Transformations: Imidazoles can undergo photochemical rearrangements upon UV irradiation. nih.gov Theoretical studies on methyl-substituted imidazoles suggest that these transformations can proceed through conical intersections or internal cyclization-isomerization pathways. nih.gov The specific photochemical behavior of this compound would depend on the absorption characteristics conferred by the substituted imidazole ring and the stability of the potential photoproducts. It is also known that the presence of certain substituents can lead to unexpected photochemical transformations in imidazole derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the hydrogen atoms. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the proton chemical shifts have been reported. The ethyl group attached to the imidazole (B134444) nitrogen exhibits a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, characteristic of an ethyl group spin system. The protons of the propanoic acid chain appear as two triplets, indicating their adjacent methylene group environments. The imidazole ring protons appear as distinct singlets in the aromatic region of the spectrum.

While specific experimental ¹³C NMR data for this compound is not widely available in the literature, the expected chemical shifts can be inferred from known data for similar imidazole derivatives. The carbonyl carbon of the carboxylic acid is expected to be the most downfield-shifted carbon atom, typically in the range of 170-180 ppm. The carbons of the imidazole ring would appear in the aromatic region (approximately 115-145 ppm), with their precise shifts influenced by the ethyl and propanoic acid substituents. The aliphatic carbons of the ethyl and propanoic acid groups would resonate in the upfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole H-4, H-5 | 7.20 | s | 1H |

| Imidazole H-4, H-5 | 6.81 | s | 1H |

| N-CH₂ (ethyl) | 4.07 | q | 2H |

| Imidazole-CH₂ | 2.87 | t | 2H |

| CH₂-COOH | 2.61 | t | 2H |

| CH₃ (ethyl) | 1.30 | t | 3H |

Data sourced from patent US20040102497A1.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C-2 (Imidazole) | 140 - 150 |

| C-4, C-5 (Imidazole) | 115 - 130 |

| N-CH₂ (Ethyl) | 40 - 50 |

| Imidazole-CH₂ | 25 - 35 |

| CH₂-COOH | 30 - 40 |

| CH₃ (Ethyl) | 10 - 20 |

Two-dimensional NMR techniques are critical for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the propanoic acid chain. This confirms the ethyl and propanoic acid fragments. libretexts.orgmiamioh.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. libretexts.org This would allow for the definitive assignment of the carbon signals for the ethyl and propanoic acid moieties by correlating them to their attached, and already assigned, protons. For instance, the carbon of the N-CH₂ group would show a correlation to the proton quartet at 4.07 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgmiamioh.edu This is particularly useful for establishing the connectivity between the different parts of the molecule. Key expected correlations would include:

A correlation from the N-CH₂ protons of the ethyl group to the C-2 and C-5 carbons of the imidazole ring.

A correlation from the imidazole-CH₂ protons of the propanoic acid chain to the C-2 carbon of the imidazole ring.

Correlations from the methylene protons of the propanoic acid chain to the carbonyl carbon.

For many imidazole derivatives, the potential for tautomerism exists, where a proton can migrate between the two nitrogen atoms of the imidazole ring. mdpi.comnih.gov In the case of this compound, the nitrogen at position 1 is substituted with an ethyl group, which prevents the classic annular tautomerism involving proton migration between the ring nitrogens.

However, dynamic NMR studies could be employed to investigate other dynamic processes, such as restricted rotation around the C-C single bonds or conformational changes in the propanoic acid side chain. Such studies would typically involve acquiring NMR spectra at different temperatures. Changes in the line shapes or the appearance of new signals at low temperatures could provide insights into the energy barriers of these dynamic processes. While specific dynamic NMR studies on this compound are not documented, the principles of such studies are well-established for other substituted imidazoles. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, serving as a definitive confirmation of its chemical identity. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₈H₁₂N₂O₂).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed structural information. For this compound, several key fragmentation pathways could be anticipated:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), or the loss of CO₂ (44 Da) followed by the loss of a hydrogen radical.

Cleavage of the Propanoic Acid Chain: Fragmentation can occur along the propanoic acid side chain. A prominent peak would be expected from the formation of an acylium ion resulting from cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Fragmentation of the Imidazole Ring System: While the imidazole ring is relatively stable, fragmentation can occur through the loss of small molecules from its substituents. nih.gov The ethyl group could be lost as ethene (28 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a combination of characteristic bands corresponding to the imidazole ring and the carboxylic acid moiety.

The imidazole ring, a five-membered aromatic heterocycle, exhibits several characteristic vibrational modes. vedantu.comquora.comnih.govnumberanalytics.com These include C-H, C=C, C-N, and ring stretching and bending vibrations. Based on studies of imidazole and its derivatives, the expected vibrational frequencies for the 1-ethyl-1H-imidazolyl group can be summarized. sci.amresearchgate.net For instance, C-H stretching vibrations in the imidazole ring typically appear in the 3000-3100 cm⁻¹ region. sci.am C-N stretching modes are often found in the range of 1325-1486 cm⁻¹. sci.am

Table 1: Expected Characteristic IR Frequencies for the Imidazole Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Imidazole Ring C-H Stretch | 3000 - 3126 | sci.am |

| C=C and C=N Ring Stretching | 1400 - 1650 | sci.am |

| C-N Stretching | 1325 - 1489 | sci.amresearchgate.net |

| Ring Deformation (in-plane) | ~820 | sci.am |

This table presents generalized data for imidazole derivatives. Specific frequencies for the target compound may vary.

The propanoic acid side chain introduces two highly characteristic and intense absorptions: the hydroxyl (O-H) stretch and the carbonyl (C=O) stretch.

The O-H stretching vibration of a carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of cyclic dimers, this absorption appears as a very broad and strong band spanning a wide frequency range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.comdocbrown.info This broad envelope often overlaps with the sharper C-H stretching bands from the alkyl portions of the molecule. orgchemboulder.comlibretexts.org

The carbonyl (C=O) stretching vibration of the carboxylic acid group results in a strong, sharp absorption band. For saturated aliphatic carboxylic acids, this peak is typically observed in the 1730-1700 cm⁻¹ range. spectroscopyonline.com The presence of hydrogen bonding in the dimeric form tends to shift this frequency to a lower value, around 1710 cm⁻¹. libretexts.org The combination of the extremely broad O-H stretch and the intense C=O stretch is a definitive indicator of a carboxylic acid functional group. spectroscopyonline.com

Table 2: Characteristic IR Frequencies for the Carboxylic Acid Moiety

| Functional Group Vibration | Typical Frequency Range (cm⁻¹) | Appearance | Reference |

|---|---|---|---|

| O-H Stretch | 3300 - 2500 | Very broad, strong | orgchemboulder.comdocbrown.info |

| C=O Stretch (Dimer) | 1725 - 1700 | Strong, sharp | docbrown.infospectroscopyonline.com |

| C-O Stretch | 1320 - 1210 | Medium to strong | orgchemboulder.comspectroscopyonline.com |

This table presents generalized data for carboxylic acids. Specific frequencies for the target compound may vary.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure is defined by the spatial arrangement of its atoms. In the related compound IEPA, the crystal structure reveals a zwitterionic form and a notable conformation where the plane of the imidazole ring and the plane of the carboxylate group are significantly twisted relative to each other. semanticscholar.org A key finding was a torsion angle of 77.3(2)° between these two planes. semanticscholar.org

The bond lengths within the imidazole ring are expected to be intermediate between single and double bonds, which is characteristic of an aromatic system. Similarly, the C-O bonds of the carboxylate group in a zwitterionic or salt form often have lengths that are intermediate between a C=O double bond (~120 pm) and a C-O single bond (~134 pm), indicating delocalization of the negative charge. pressbooks.pub

Table 4: Selected Bond Lengths from a Related Imidazole Derivative (IEPA)

| Bond | Bond Length (Å) | Source Compound | Reference |

|---|---|---|---|

| C-O (carboxylate) | 1.248, 1.255 | IEPA | semanticscholar.orgresearchgate.net |

| Imidazole Ring Bonds | ~1.32 - 1.38 | General Imidazole Complexes | researchgate.net |

Data from (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl)propionic acid (IEPA), a structural analog.

Table 5: Selected Bond Angles from a Related Imidazole Derivative (IEPA)

| Angle | Bond Angle (°) | Source Compound | Reference |

|---|---|---|---|

| O-C-O (carboxylate) | 125.7 | IEPA | semanticscholar.orgresearchgate.net |

| N-C-N (imidazole) | ~105 - 111 | General Imidazole Complexes | researchgate.net |

Data from (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl)propionic acid (IEPA), a structural analog.

The analysis of these structural parameters is crucial for understanding how the molecule packs in a crystal lattice and what intermolecular forces, such as hydrogen bonds, dictate its solid-state properties. In the case of IEPA, hydrogen bonds involving water molecules and the carboxylate group were observed to link the molecules into chains. semanticscholar.org

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is primarily dictated by a network of intermolecular hydrogen bonds and other non-covalent interactions. While a specific crystallographic study for this exact molecule is not publicly available, the crystal packing can be inferred from the known behavior of similar imidazole and carboxylic acid-containing compounds. The primary interactions expected to be observed are hydrogen bonds involving the carboxylic acid group and the imidazole ring.

The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). The imidazole ring contains a basic sp2-hybridized nitrogen atom (N-3) that is a strong hydrogen bond acceptor. Consequently, a robust O-H···N hydrogen bond is anticipated to be a primary motif in the crystal lattice, linking the carboxylic acid of one molecule to the imidazole ring of another.

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Imidazole Nitrogen (N-3) | Primary chain or dimer formation |

| Strong Hydrogen Bond (Zwitterionic) | Imidazolium (B1220033) (N+-H) | Carboxylate (-COO−) | Formation of salt bridges, extensive 3D networks |

| Weak Hydrogen Bond | Imidazole C-H, Ethyl C-H, Propanoic C-H | Carboxylate/Carbonyl Oxygen | Stabilization of primary motifs |

| π–π Stacking | Imidazole Ring | Imidazole Ring | Contributes to packing efficiency and stability |

It is important to note that minor changes in substituents on the imidazole ring or the alkyl chain can lead to significant alterations in the crystal packing and the observed hydrogen bonding motifs. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules in solution. nih.govwikipedia.org While this compound itself is achiral, the introduction of a stereocenter would render it amenable to VCD and ECD analysis. For instance, a chiral derivative could be synthesized by introducing a substituent at the α- or β-position of the propanoic acid chain, creating a chiral center.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.org It is highly sensitive to the three-dimensional arrangement of atoms and functional groups in a molecule. For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule.

The absolute configuration of a chiral derivative can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org The calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) is compared to the experimental spectrum. A good match confirms the absolute configuration of the synthesized compound.

Key vibrational modes that would likely show significant VCD signals include the C=O stretching of the carboxylic acid, the C-N stretching modes of the imidazole ring, and the C-H bending modes of the chiral center and the ethyl group. The sign and intensity of these VCD bands are directly related to the stereochemistry and the conformational preferences of the molecule in solution.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. researchgate.net The imidazole ring is a chromophore that absorbs in the UV region. In a chiral environment, the electronic transitions of the imidazole ring will give rise to ECD signals, known as Cotton effects.

The sign and magnitude of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chiral molecule. Similar to VCD, the experimental ECD spectrum can be compared with theoretical spectra calculated for a specific enantiomer to determine its absolute configuration. The electronic transitions of the imidazole chromophore would be perturbed by the chiral center in the propanoic acid chain, leading to a unique ECD signature.

The combination of VCD and ECD provides a comprehensive and reliable method for the structural elucidation of chiral imidazole derivatives. rsc.org

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Spectroscopic Technique | Spectral Region | Expected Key Transitions/Vibrations | Information Obtained |

| VCD | 4000-1000 cm⁻¹ | C=O stretch, C-N stretch, C-H bend | Absolute configuration, conformational analysis |

| ECD | 200-400 nm | π→π* transitions of the imidazole ring | Absolute configuration, electronic structure |

The successful application of these chiroptical methods would be instrumental in the development and characterization of new chiral imidazole-based compounds for various applications. whiterose.ac.uk

Theoretical and Computational Chemistry Studies on 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ppor.az It offers a good balance between computational cost and accuracy, making it a standard tool for determining the ground state properties of medium-sized organic molecules like 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid. researchgate.net

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), are commonly employed for such calculations, providing reliable geometric parameters and energies. nih.gov From the optimized geometry, various ground state properties can be calculated, including total energy, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Illustrative Data Table: Calculated Ground State Properties The following table is a hypothetical representation of results that could be obtained from a DFT study on this compound.

| Property | Value | Unit |

| Total Energy | -652.1234 | Hartrees |

| Dipole Moment | 4.56 | Debye |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.23 | eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide higher accuracy than DFT for certain properties, such as interaction energies and electron correlation effects, albeit at a significantly greater computational expense.

For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT. For instance, they can provide a more accurate determination of the electronic energy or refine the potential energy surface for conformational analysis. Due to their computational demands, these methods are often applied to specific points on the potential energy surface (e.g., energy minima and transition states) rather than for full geometry optimization of a molecule of this size.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl and propanoic acid side chains allows this compound to exist in multiple conformations. Conformational analysis is the study of the energies and stabilities of these different spatial arrangements and the barriers to their interconversion. libretexts.org

The propanoic acid chain has several rotatable single bonds, primarily the C-C bonds. Rotation around these bonds leads to different conformers, such as staggered and eclipsed forms. byjus.com The energetic profile of this rotation can be mapped by performing a series of constrained geometry optimizations where a specific dihedral angle is systematically varied.

The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the rotational energy barrier. youtube.com This barrier determines the flexibility of the chain at a given temperature. For the propanoic acid substituent, the key dihedral angles would be those defining the orientation of the carboxyl group relative to the imidazole (B134444) ring.

Illustrative Data Table: Rotational Energy Barriers This table presents hypothetical energy barriers for the rotation of the propanoic acid chain, which could be calculated using DFT.

| Dihedral Angle (Cring-C-C-COOH) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 4.5 | Eclipsed |

| 60° | 0.2 | Gauche |

| 120° | 4.2 | Eclipsed |

| 180° | 0.0 | Anti (Staggered) |

The imidazole ring itself is subject to tautomerism. In histidine, for example, the proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two tautomeric forms (N1-H and N3-H). researchgate.net However, in this compound, the nitrogen at position 1 is substituted with an ethyl group, which prevents this type of proton tautomerism. The structure is locked with the ethyl group at N1. Isomerism would primarily relate to the different stable conformations (conformational isomers) arising from side-chain rotations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface. researchgate.net

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the unsubstituted nitrogen (N3) of the imidazole ring, identifying these as primary sites for interaction with cations or for hydrogen bond donation. nih.gov The hydrogen atoms of the carboxylic acid and those on the carbon atoms would exhibit positive potential (blue). Such analysis is critical for understanding non-covalent interactions, which are key to molecular recognition and binding processes. rsc.org

Illustrative Data Table: MEP Surface Minima and Maxima The following is a hypothetical summary of key points on the MEP surface, indicating reactive sites.

| Location | MEP Value (kcal/mol) | Interpretation |

| Carbonyl Oxygen (C=O) | -55.2 | Strong Nucleophilic Site |

| Imidazole Nitrogen (N3) | -48.5 | Nucleophilic Site / H-bond acceptor |

| Carboxyl Hydrogen (-OH) | +65.8 | Strong Electrophilic Site / H-bond donor |

| Ethyl Group Hydrogens | +20.1 | Weakly Electrophilic Site |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are crucial in determining the chemical behavior of a molecule.

For this compound, computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of the HOMO and LUMO, as well as the energy gap (ΔE) between them. nih.govtandfonline.com These parameters provide insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. researchgate.net

In a typical DFT study of an imidazole derivative, the HOMO is often localized on the electron-rich imidazole ring, indicating its role as an electron donor in chemical reactions. researchgate.net The LUMO, on the other hand, would likely be distributed over the π-system, ready to accept electrons. The ethyl and propanoic acid substituents would influence the energy levels and distribution of these frontier orbitals. The electron-donating ethyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group would lower the energy of the LUMO.

Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Imidazole Derivative This table presents hypothetical data based on typical values found in computational studies of similar imidazole-containing molecules.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. |

| Energy Gap (ΔE) | 5.3 | The difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity. |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization and identification of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. While experimental data for the title compound is not available, predictions for structurally similar compounds like 1-ethyl-2-methyl-1H-imidazole and imidazole-4-carboxylic acid can provide an estimate of the expected chemical shifts. nih.govchemicalbook.com For instance, the protons on the imidazole ring would be expected in the aromatic region, while the ethyl and propanoic acid protons would appear in the aliphatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR bands to specific vibrational modes. For this compound, characteristic vibrational frequencies would include the C=O stretching of the carboxylic acid, the C-N stretching of the imidazole ring, and the C-H stretching of the alkyl groups. DFT calculations have been shown to be in good agreement with experimental IR spectra for various imidazole derivatives. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the imidazole ring. The position of the absorption maximum (λmax) is related to the HOMO-LUMO energy gap, with smaller gaps generally corresponding to longer absorption wavelengths. youtube.com

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values found in computational and experimental studies of similar imidazole-containing molecules.

| Spectroscopy | Predicted Feature | Description |

|---|---|---|

| ¹H NMR | δ 7.0-7.5 ppm (imidazole ring), δ 4.1 ppm (CH₂ of ethyl), δ 1.4 ppm (CH₃ of ethyl), δ 2.5-3.0 ppm (CH₂ of propanoic acid) | Predicted chemical shifts for key proton environments. |

| ¹³C NMR | δ 175 ppm (C=O), δ 120-140 ppm (imidazole ring carbons), δ 45 ppm (CH₂ of ethyl), δ 15 ppm (CH₃ of ethyl), δ 30-35 ppm (CH₂ of propanoic acid) | Predicted chemical shifts for key carbon environments. |

| IR | ~1700 cm⁻¹ (C=O stretch), ~1500-1600 cm⁻¹ (C=N stretch), ~2900-3000 cm⁻¹ (C-H stretch) | Predicted characteristic vibrational frequencies. |

| UV-Vis | λmax ~210-230 nm | Predicted maximum absorption wavelength corresponding to electronic transitions. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the energy landscape of the reaction pathway. This includes identifying reactants, products, intermediates, and, crucially, transition states.

For this compound, a relevant reaction to model would be its synthesis, for example, via the N-alkylation of a precursor imidazole with an ethyl halide. nih.govotago.ac.nz Computational modeling of this reaction would involve:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

Transition State Searching: The transition state structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state correctly connects the reactants and products (or intermediates).

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants.

These calculations can provide valuable insights into the feasibility of a proposed reaction mechanism and can be used to predict reaction rates and selectivity. For instance, in the N-alkylation of an imidazole derivative, computational studies can help to understand the factors that control the regioselectivity of the reaction. otago.ac.nz

Table 3: Hypothetical Reaction Pathway Analysis for the Ethylation of an Imidazole Precursor This table presents hypothetical data based on typical values found in computational studies of SN2 reactions.

| Parameter | Predicted Value (kcal/mol) | Description |

|---|---|---|